Acetic acid;dodec-3-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

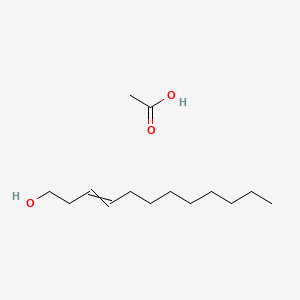

Acetic acid;dodec-3-en-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C14H28O3 and its molecular weight is 244.375. The purity is usually 96%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Acetic acid;dodec-3-en-1-ol is a compound that combines the functionalities of acetic acid and dodec-3-en-1-ol, featuring both a carboxylic acid group and an alcohol group with a double bond in the carbon chain. This unique structure contributes to its diverse applications across various scientific fields, particularly in organic synthesis and biological research.

Applications in Organic Synthesis

Building Block for Organic Compounds

this compound serves as an important building block in organic synthesis. It can be utilized to create various derivatives through reactions such as esterification, etherification, and amidation. The compound's long hydrocarbon chain enhances its reactivity, making it suitable for synthesizing complex organic molecules.

Synthesis Methods

The synthesis of this compound typically involves the acetylation of dodec-3-en-1-ol using acetic anhydride or acetyl chloride in the presence of catalysts like pyridine or sulfuric acid. This reaction is often conducted under reflux conditions using organic solvents such as dichloromethane or toluene to achieve high yields and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency and control over reaction parameters.

Biological Research Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties, making it a candidate for applications in medicine and agriculture. Its efficacy against various pathogens suggests its utility as a natural preservative or therapeutic agent.

Role in Chemical Communication

This compound has been identified as a significant component of termite pheromones, influencing trail-following behavior among species within the Kalotermitidae family. This highlights its importance in chemical communication within insect populations, suggesting potential applications in pest control strategies.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth at relatively low concentrations, supporting its potential use in developing natural antimicrobial agents for food preservation and medical applications.

Case Study 2: Insect Behavioral Studies

In another study focusing on insect behavior, researchers explored the role of this compound in termite communication. The compound was found to significantly influence trail-following behavior, suggesting that it could be used to disrupt communication among pest species, providing a novel approach to pest management without harmful chemicals.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for derivatives through esterification, etherification, etc. |

| Biological Research | Exhibits antimicrobial and antifungal properties; potential therapeutic uses |

| Chemical Communication | Component of termite pheromones influencing trail-following behavior |

Eigenschaften

CAS-Nummer |

38363-24-5 |

|---|---|

Molekularformel |

C14H28O3 |

Molekulargewicht |

244.375 |

IUPAC-Name |

acetic acid;dodec-3-en-1-ol |

InChI |

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h9-10,13H,2-8,11-12H2,1H3;1H3,(H,3,4) |

InChI-Schlüssel |

XVJLBEOUWYKBDQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCO.CC(=O)O |

Reinheit |

96% |

Synonyme |

E3-12:Ac; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.